(s)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate
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Overview
Description
“(S)-Diallyl 2-aminosuccinate 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C17H23NO7S . It has a molecular weight of 385.43 . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Analytical Method Development
Research has led to the development of improved analytical methods utilizing chromogenic systems. For instance, an enzymatic uric acid assay was enhanced by a chromogenic detection system, which is reliable, simple, and suitable for both manual and automated procedures, demonstrating the compound's utility in clinical chemistry and diagnostics (Fossati, Prencipe, & Berti, 2010).
Crystallography and Material Science
In material science, the study of crystal structures, such as the asymmetric unit of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, reveals insights into molecular geometries and interactions. These findings are vital for understanding and designing new materials with specific properties (Babu et al., 2014).
Photochemistry and Photophysics
The field of photochemistry has explored compounds like oxime sulfonates for their potential as photoacid generators, offering insights into photochemical decompositions and applications in polymer resists (Plater, Harrison, & Killah, 2019).
Biochemical Studies
Biochemical applications are highlighted by the synthesis and characterization of charge transfer complexes, like 2-aminopyridinium-4-methylbenzenesulfonate, which show potential in DNA binding and antioxidant activity. Such studies contribute to our understanding of molecular interactions and their implications in biological systems (Vadivelan et al., 2015).
Organic Synthesis
Organic synthesis research has utilized aminopropanedinitrile 4-methylbenzenesulfonate derivatives in reactions with isothiocyanates to produce novel thiazole and pyrimidine derivatives, showcasing the compound's utility in synthesizing new organic molecules with potential applications in pharmaceuticals and materials science (Freeman & Kim, 1991).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
dibenzyl (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMUYZYLPUHSNV-NTISSMGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate | |
CAS RN |
2886-33-1 |
Source
|
Record name | L-Aspartic acid, 1,4-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2886-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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